Technical Whitepaper: 4-Bromo-6-methylbenzene-1,3-diamine (CAS 141922-21-6)
Technical Whitepaper: 4-Bromo-6-methylbenzene-1,3-diamine (CAS 141922-21-6)
Executive Summary
In the landscape of advanced organic synthesis, halogenated diaminotoluenes serve as highly versatile bifunctional building blocks. 4-Bromo-6-methylbenzene-1,3-diamine (CAS: 141922-21-6) is a specialized intermediate characterized by its unique steric and electronic topography[1]. Featuring two electron-donating amine groups, a weakly donating methyl group, and a highly reactive heavy halogen (bromine), this molecule is a critical precursor for transition-metal catalyzed cross-coupling reactions and high-performance polymer synthesis[2].
This technical guide deconstructs the physicochemical properties, the regioselective mechanistic pathways required for its synthesis, and its downstream applications in pharmaceutical scaffolding and materials science.
Physicochemical Profiling & Structural Rationale
The utility of 4-Bromo-6-methylbenzene-1,3-diamine stems from the orthogonal reactivity of its functional groups. The primary amines are primed for polycondensation or nucleophilic attacks, while the aryl bromide acts as an ideal electrophile for palladium- or copper-catalyzed cross-couplings.
Quantitative Data Summary
To ensure precise stoichiometric calculations and analytical tracking, the core physicochemical parameters are summarized below[3][4]:
| Property | Value | Structural / Analytical Significance |
| IUPAC Name | 4-Bromo-6-methylbenzene-1,3-diamine | Standardized nomenclature for structural mapping. |
| CAS Number | 141922-21-6 | Primary identifier for global chemical inventories. |
| Molecular Formula | C | Determines mass balance in synthetic workflows. |
| Molecular Weight | 201.06 g/mol | Critical for molarity and yield calculations. |
| InChI Key | FDDVBSOQTGPIGR-UHFFFAOYSA-N | Enables precise database querying and structural verification. |
| Typical Purity | ≥ 95% – 98% | Required threshold to prevent chain termination in polymerizations. |
Regioselective Synthesis: Mechanistic Causality
Synthesizing 4-Bromo-6-methylbenzene-1,3-diamine requires absolute control over electrophilic aromatic substitution. The starting material, 2,4-diaminotoluene (1-methyl-2,4-diaminobenzene), possesses multiple reactive sites.
The Causality of Regioselectivity: The two amino groups are strongly electron-donating via resonance, dominating the directing effects of the ring.
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The position between the two amines (C2 in IUPAC naming) is mutually activated but is highly sterically hindered .
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The position para to the first amine and ortho to the second amine (C4 in IUPAC naming) is synergistically activated by both nitrogen lone pairs and is sterically accessible.
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To prevent oxidative degradation of the electron-rich ring by halogens, the amines must first be protected (typically via acetylation). This dampens their nucleophilicity, prevents over-bromination, and steers the bulky bromine electrophile exclusively to the thermodynamically favored C4 position.
Workflow of the regioselective synthesis and downstream applications of CAS 141922-21-6.
Experimental Workflows (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step contains built-in analytical checkpoints that confirm causality and mechanistic success before proceeding.
Protocol A: Regioselective Synthesis of CAS 141922-21-6
Objective: Convert 2,4-diaminotoluene to 4-Bromo-6-methylbenzene-1,3-diamine with >95% regioselectivity.
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Amine Protection (Acetylation):
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Procedure: Dissolve 2,4-diaminotoluene (1.0 eq) in dichloromethane (DCM). Add triethylamine (TEA, 2.5 eq) followed by dropwise addition of acetic anhydride (2.2 eq) at 0°C. Stir for 4 hours at room temperature.
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Causality: TEA acts as an acid scavenger to neutralize the acetic acid byproduct, driving the equilibrium forward.
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Self-Validation: Perform TLC (Hexanes:EtOAc 1:1). The starting material (highly polar, low R
f) will completely disappear, replaced by a higher Rfspot (diacetylated product).
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Electrophilic Bromination:
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Procedure: Dissolve the protected intermediate in N,N-Dimethylformamide (DMF). Slowly add N-Bromosuccinimide (NBS, 1.05 eq) in the dark at 0°C.
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Causality: NBS provides a low, steady concentration of electrophilic bromine, preventing dibromination. DMF stabilizes the polar Wheland intermediate, accelerating the reaction.
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Self-Validation: LC-MS analysis must show a mass shift of +78/80 Da (characteristic 1:1 isotopic doublet of Bromine), confirming mono-bromination without over-oxidation.
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Deprotection & Isolation:
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Procedure: Reflux the brominated intermediate in 6M HCl for 12 hours. Cool to 0°C and neutralize carefully with 2M NaOH until pH 7-8 is reached. Extract with EtOAc and recrystallize from ethanol.
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Self-Validation: ^1^H-NMR (DMSO-d
6) will reveal the disappearance of the acetyl methyl protons (~2.0 ppm) and the reappearance of two distinct broad singlets for the free primary amines (~4.5-5.0 ppm).
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Protocol B: Buchwald-Hartwig Amination for Pharmaceutical Scaffolding
Objective: Utilize the aryl bromide moiety to construct a triaminobenzene derivative for kinase inhibitor libraries.
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Catalyst Pre-Activation:
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Procedure: In a glovebox, combine Pd
2(dba)3(2 mol%) and XPhos (4 mol%) in anhydrous toluene. Stir for 15 minutes. -
Causality: XPhos is a bulky, electron-rich biaryl phosphine ligand. It accelerates the reductive elimination step of the catalytic cycle and prevents the primary amines of the substrate from poisoning the palladium center.
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Cross-Coupling:
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Procedure: Add 4-Bromo-6-methylbenzene-1,3-diamine (1.0 eq), a secondary amine (e.g., morpholine, 1.2 eq), and sodium tert-butoxide (NaOtBu, 1.5 eq). Heat to 90°C under N
2for 8 hours. -
Causality: NaOtBu deprotonates the secondary amine, facilitating its coordination to the Pd(II) intermediate formed after oxidative addition into the C-Br bond.
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Self-Validation: HPLC monitoring at 254 nm will show the consumption of the aryl bromide peak. The resulting C-N bond formation extends the chromophore conjugation, yielding a product peak with a distinctly red-shifted UV-Vis absorption profile.
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Downstream Applications: Advanced Therapeutics & Materials
The strategic placement of the bromine atom meta to both amine groups makes CAS 141922-21-6 an invaluable asset in two primary fields:
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Pharmaceutical Development: The 1,3-diamine core is a privileged scaffold in medicinal chemistry. By functionalizing the bromine position via Suzuki-Miyaura or Buchwald-Hartwig couplings, researchers can synthesize highly substituted benzimidazoles or functionalized anilines. These structures frequently serve as hinge-binding motifs in the development of novel ATP-competitive kinase inhibitors.
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Advanced Materials Science: In polymer chemistry, meta-diamines are critical for synthesizing amorphous, high-temperature resistant polyimides and aramid fibers. The presence of the bromine atom allows for post-polymerization modification (e.g., cross-linking or grafting) to tune the dielectric constant and thermal stability of the resulting films, making them suitable for aerospace and flexible microelectronics.
